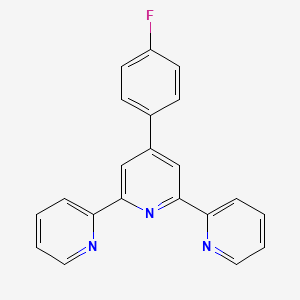

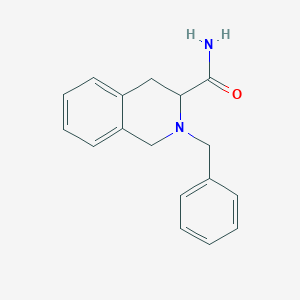

4'-(4-Fluorophenyl)-2,2':6',2''-terpyridine

Overview

Description

4-Fluorophenol is a fluorinated phenolic compound with various applications as a starting reagent for synthesizing pharmaceuticals . It is a widely used intermediate in the industrial production of several drugs .

Synthesis Analysis

The synthesis of related compounds often involves the use of 4-fluorophenol as a starting reagent . For example, a process for the synthesis of 4-(4’-fluorophenyl)-piperidines involves reacting a precursor with a fluorinating agent .Molecular Structure Analysis

The molecular structure of related compounds can be analyzed using various techniques such as NBO analysis, HOMO and LUMO analysis, and X-Ray Crystallography .Chemical Reactions Analysis

Related compounds have been used in various chemical reactions. For example, 4-fluorophenylboronic acid has been used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .Physical And Chemical Properties Analysis

4-Fluorophenol has a melting point of 43-46 °C, a boiling point of 185 °C, and a density of 1.22 . It is a clear colorless to light yellow liquid .Scientific Research Applications

OLED Applications

- Spectral Characterization and Photophysical Properties : A study on blue fluorescent 4'-aryl substituted 2,2':6',2''-terpyridine derivatives, including 4'-(4-fluorophenyl)-2,2':6',2''-terpyridine, revealed their potential application in Organic Light Emitting Diodes (OLEDs). These compounds demonstrated promising photophysical, electrochemical, and thermal properties, making them suitable for electron transport and electroluminescent materials in blue fluorescent OLED applications (Raja Lakshmanan, N. C. Shivaprakash, & S. Nair, 2015).

Electron-Donating Characteristics

- Electron-Donating Aryl Substituent : Research on this compound indicated that the fluorophenyl substituent exhibits electron-releasing characteristics. This property is crucial in the formation of complexes with metals like iron (II), cobalt(II), and ruthenium(II) (E. Constable, M. Neuburger, Diane R. Smith, & M. Zehnder, 1998).

Chemosensor Applications

- Porphyrin-Appended Terpyridine for Metal Ion Detection : A study involving the synthesis of a porphyrin-appended terpyridine, which includes this compound, explored its use as a fluoroionophore for metal ion recognition. This compound showed potential as a fluorescent chemosensor for cadmium ions, demonstrating good selectivity and sensitivity (Hongyan Luo, Jian-hui Jiang, Xiaobing Zhang, Chun-Yan Li, G. Shen, & R. Yu, 2007).

Luminescence and Metal Complexes

- Luminescent Terpyridine-Diphenylacetylene Hybrid : A fluorescent terpyridyl-diphenylacetylene hybrid including this compound was synthesized for metal complexes. This fluorophore exhibited high fluorescence quantum yield, making it suitable for applications involving intra-ligand charge transfer states (B. Ghosh, F. Topić, P. K. Sahoo, P. Mal, J. Linnera, Elina Kalenius, H. Tuononen, & K. Rissanen, 2015).

Crystal Packing Influences

- Substituent Effects in Crystal Packing : Research on derivatives of this compound highlighted the impact of substituents on crystal packing. These effects influence molecular structures and intermolecular interactions, crucial for designing materials with specific properties (Y. Klein, A. Prescimone, M. Karpacheva, E. Constable, & C. Housecroft, 2019).

Mechanism of Action

Target of Action

It’s worth noting that compounds containing fluorine, chlorine, bromine, and methyl groups have been reported to be more potent than their non-fluorinated counterparts .

Mode of Action

For instance, the fluorine atom can form a strong hydrogen bond with the target, enhancing the binding affinity .

Biochemical Pathways

For example, some fluorinated compounds have been found to inhibit Polo-like kinases (Plk1), which play a crucial role in cell division .

Pharmacokinetics

For instance, fluorination can enhance the metabolic stability of a compound, thereby increasing its bioavailability .

Result of Action

Fluorinated compounds are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Safety and Hazards

properties

IUPAC Name |

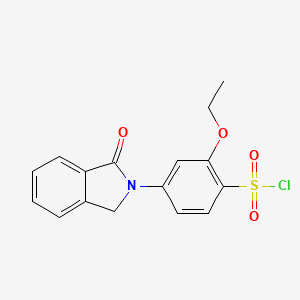

4-(4-fluorophenyl)-2,6-dipyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14FN3/c22-17-9-7-15(8-10-17)16-13-20(18-5-1-3-11-23-18)25-21(14-16)19-6-2-4-12-24-19/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQQZCVIAQFISL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10723819 | |

| Record name | 2~4~-(4-Fluorophenyl)-1~2~,2~2~:2~6~,3~2~-terpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10723819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

209901-86-0 | |

| Record name | 2~4~-(4-Fluorophenyl)-1~2~,2~2~:2~6~,3~2~-terpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10723819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

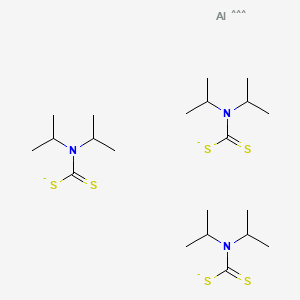

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Pyridinamine, 6-methyl-N-[(1S)-1-phenylethyl]-](/img/structure/B1507030.png)

![N-[(2-Chloro-3-nitrophenyl)methylidene]hydroxylamine](/img/structure/B1507041.png)

![Dibenzo[ef,hi]dinaphtho[8,1,2-abc:2',1',8'-klm]coronene](/img/structure/B1507043.png)

![4,5-Diphenylpyrrolo[1,2-A]quinoline](/img/structure/B1507044.png)

![tert-Butyl {2-bromo-4-[2-(pyridin-3-yl)ethenyl]phenoxy}acetate](/img/structure/B1507047.png)